molecular formula C25H27F4N3O3S B1684667 Odanacatib CAS No. 603139-19-1

Odanacatib

Cat. No.: B1684667
CAS No.: 603139-19-1
M. Wt: 525.6 g/mol
InChI Key: FWIVDMJALNEADT-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odanacatib is a compound that was developed as an investigational treatment for osteoporosis and bone metastasis. It functions as an inhibitor of cathepsin K, an enzyme involved in bone resorption. The drug was developed by Merck & Co. and showed promising results in clinical trials before its development was discontinued due to an increased risk of stroke .

Mechanism of Action

Target of Action

Odanacatib primarily targets cathepsin K (CatK) . CatK is a cysteine protease enzyme abundantly expressed by osteoclasts, cells that resorb bone . This enzyme plays a crucial role in the degradation of collagen in the bone matrix as part of bone resorption .

Mode of Action

This compound inhibits CatK, likely by binding to its active site . This inhibition results in decreased bone resorption without affecting bone deposition . The selective inhibition of CatK allows for the maintenance of the number of osteoclasts , which is a unique feature of this compound’s mode of action .

Biochemical Pathways

The inhibition of CatK by this compound disrupts the normal process of bone resorption. CatK is responsible for the breakdown of collagen in the bone matrix, a key step in bone resorption . By inhibiting this enzyme, this compound decreases bone resorption, leading to an increase in bone mineral density . This change in the bone remodeling process strengthens the bone and reduces the risk of fractures in osteoporosis .

Pharmacokinetics

This compound exhibits a Tmax (time to reach maximum plasma concentration) of 2-6 hours . The absolute bioavailability observed with 30mg and 50mg doses are 70% and 30% respectively . When taken with high-fat meals, the bioavailability of the 50mg dose increases to 49%, and Tmax increases to 10.5 hours . The major metabolite of this compound is the product of hydroxylation by CYP3A4 and CYP2C8 . This metabolite is active but is 25 times less effective at inhibiting CatK than this compound .

Result of Action

The inhibition of CatK by this compound leads to a decrease in bone resorption and an increase in bone mineral density . This results in stronger bones and a reduced risk of fractures in individuals with osteoporosis . This balance in bone remodeling is a key result of this compound’s action .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound increases when taken with high-fat meals . Additionally, the pharmacokinetics and pharmacodynamics of this compound have been found to be comparable in older men and postmenopausal women

Biochemical Analysis

Biochemical Properties

Odanacatib plays a crucial role in biochemical reactions by inhibiting cathepsin K, a cysteine protease enzyme secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix during bone resorption . By binding to the active site of cathepsin K, this compound effectively reduces bone resorption without affecting bone deposition, leading to increased bone mineral density . This interaction is highly specific, making this compound a potent inhibitor of cathepsin K.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In osteoclasts, it inhibits the activity of cathepsin K, thereby reducing bone resorption . This inhibition leads to an increase in bone mineral density and a reduction in the risk of fractures in osteoporosis patients . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by stabilizing p53 and upregulating Bax expression, which enhances apoptotic cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cathepsin K, inhibiting its proteolytic activity . Cathepsin K is crucial for the degradation of collagen in the bone matrix, and its inhibition by this compound results in decreased bone resorption . This inhibition is highly specific and does not affect other proteases, making this compound a targeted therapeutic agent. Additionally, this compound has been shown to enhance the sensitivity of cancer cells to apoptotic stimuli by stabilizing p53 and upregulating Bax expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound increases bone mineral density and reduces bone resorption markers over extended periods . Long-term use of this compound has been associated with an increased risk of stroke, leading to the discontinuation of its development . The stability and degradation of this compound in laboratory settings have been well-documented, with the compound showing a long half-life and slow metabolic clearance .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies in rabbits have shown that this compound increases mineralized callus during fracture healing without impairing callus formation or biomechanical integrity . Higher doses of this compound have been associated with increased bone mineral density and reduced bone resorption markers . At high doses, this compound has been shown to cause adverse effects, including an increased risk of stroke .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8 . The major metabolic pathway involves hydroxylation, leading to the formation of an active metabolite that is less effective at inhibiting cathepsin K than the parent compound . Other metabolic pathways include glutathione conjugation, hydrolysis, dealkylation, glucuronidation, oxidation, and cyclization . These metabolic processes result in the clearance of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution and is extensively bound to plasma proteins . The bioavailability of this compound increases when taken with high-fat meals . The compound is distributed to bone tissues, where it exerts its inhibitory effects on cathepsin K . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes of osteoclasts, where it inhibits cathepsin K activity . This localization is facilitated by the targeting signals and post-translational modifications that direct this compound to the lysosomes . The inhibition of cathepsin K within the lysosomes leads to decreased bone resorption and increased bone mineral density .

Preparation Methods

The synthesis of odanacatib involves several steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the asymmetric hydrogenation of trifluoromethyl ketones, which is a crucial step in the preparation of chiral secondary 2,2,2-trifluoroethanols . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Odanacatib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Odanacatib is unique in its selective inhibition of cathepsin K. Similar compounds include:

    Balicatib: Another cathepsin K inhibitor, but with different pharmacokinetic properties.

    Relacatib: Also inhibits cathepsin K but has a different chemical structure.

    Mivobradib: A cathepsin K inhibitor with distinct molecular targets and pathways.

These compounds share the common goal of inhibiting cathepsin K to treat osteoporosis and related conditions but differ in their chemical structures and specific mechanisms of action .

Properties

IUPAC Name

(2S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F4N3O3S/c1-23(2,26)14-20(22(33)32-24(15-30)12-13-24)31-21(25(27,28)29)18-6-4-16(5-7-18)17-8-10-19(11-9-17)36(3,34)35/h4-11,20-21,31H,12-14H2,1-3H3,(H,32,33)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIVDMJALNEADT-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)NC1(CC1)C#N)NC(C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)NC1(CC1)C#N)N[C@@H](C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F4N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209075
Record name Odanacatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Odanacatib inhibits cathepsin K, likely by binding to its active site. Cathepsin K is a cysteine protease enzyme which is secreted by osteoclasts. Cathepsin K is responsible for the breakdown of collagen in the bone matrix as part of bone resorption. The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition resulting in increased bone mineral density. This increased bone mineral density strengthens the bone which leads to fewer fractures in osteoporosis.
Record name Odanacatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

603139-19-1
Record name Odanacatib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603139-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Odanacatib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odanacatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odanacatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 603139-19-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ODANACATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N673F6W2VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Odanacatib
Reactant of Route 2
Reactant of Route 2
Odanacatib
Reactant of Route 3
Reactant of Route 3
Odanacatib
Reactant of Route 4
Reactant of Route 4
Odanacatib
Reactant of Route 5
Odanacatib
Reactant of Route 6
Reactant of Route 6
Odanacatib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.